N,N-Dibenzylethanolamine
Overview
Description
N,N-Dibenzylethanolamine is a chemical compound that is related to various research areas, including the synthesis of N-heterocycles, metal complex formation, and antimicrobial activity. While the provided papers do not directly discuss N,N-Dibenzylethanolamine, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of N,N-Dibenzylethanolamine.
Synthesis Analysis
The synthesis of related compounds, such as N-heterocycles, is of significant interest in synthetic chemistry. For instance, a Cu(II)-catalyzed synthesis of pyrrolo[1,2-a]quinoxaline, quinazolin-4-one, and benzo[4,5]imidazoquinazoline derivatives has been developed using N,N-dimethylethanolamine (DMEA) as a C1 synthon, with green oxidant O2 facilitating the formation of a key intermediate—a reactive iminium ion . This method is compatible with a variety of functional groups and offers an alternative to previously developed protocols. Similarly, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine through a 1,3-dipolar cycloaddition reaction indicates the versatility of N,N-dibenzyl compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of N,N-dibenzylethanolamine can be inferred from related compounds. For example, the crystal structure of transition metal complexes with N,N'-dibenzylethane-1,2-diamine ligands has been characterized, revealing an octahedral coordination environment for Ni(II) and a Jahn-Teller influenced elongated octahedral environment for Cu(II) . These findings suggest that N,N-dibenzylethanolamine could also form stable complexes with transition metals, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of N,N-dibenzylethanolamine can be deduced from the behavior of similar compounds. The electron-transfer-mediated synthesis of phenanthridines from N-(ortho-halobenzyl)arylamines, which proceeds via photostimulated C-C cyclization, demonstrates the potential for intramolecular reactions involving N,N-dibenzyl compounds . This suggests that N,N-dibenzylethanolamine may also participate in similar intramolecular reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dibenzylethanolamine can be related to those of structurally similar compounds. For instance, the study of NBD-head group labeled phosphatidylethanolamines in POPC bilayers using molecular dynamics simulations provides insights into the behavior of ethanolamine derivatives in biological membranes . The antimicrobial activity of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives also highlights the biological relevance of dibenzyl compounds, which could extend to N,N-dibenzylethanolamine .
Scientific Research Applications
Application
It is used in the synthesis of esters, amides, and epoxides. Its ability to activate carbonyl groups and stabilize reaction intermediates makes it a potential candidate for developing more efficient and selective synthetic processes.
Method of Application
Environmental Science
N,N-Dibenzylethanolamine has been studied as a potential nitrification inhibitor .
Safety And Hazards
N,N-Dibenzylethanolamine is harmful if swallowed and causes severe skin burns and eye damage. It is also very toxic to aquatic life . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
properties
IUPAC Name |
2-(dibenzylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTWSMJHJFNCQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059224 | |
Record name | Ethanol, 2-[bis(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibenzylethanolamine | |
CAS RN |
101-06-4 | |
Record name | 2-[Bis(phenylmethyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dibenzylethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[bis(phenylmethyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[bis(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[bis(phenylmethyl)amino]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIBENZYLETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SS2HU537 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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